Welcome to the BenchChem Online Store!
molecular formula C11H16N2O3 B7451720 1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine

1-(2-Furanylcarbonyl)-4-(2-hydroxyethyl)piperazine

Cat. No. B7451720
M. Wt: 224.26 g/mol
InChI Key: UIWASCSGALFUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04876345

Procedure details

To a solution of 3.7 g of 1-(2-furanylcarbonyl)-4-(2-(2-furanylcarbonyloxy)ethyl)piperazine in 30 ml of methanol, 12.5 ml of a 3% aqueous solution of sodium hydroxide was added at room temperature. The resulting mixture was stirred for 40 minutes. After distilling off the methanol under reduced pressure, the residue was taken up in chloroform and then washed once with a saturated aqueous solution of sodium chloride. The chloroform layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: a 10:1 mixture of chloroform and methanol) to give 2.3 g of an oily substance (yield: 82%).
Name
1-(2-furanylcarbonyl)-4-(2-(2-furanylcarbonyloxy)ethyl)piperazine
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16]C(C2OC=CC=2)=O)[CH2:10][CH2:9]1)=[O:7].[OH-].[Na+]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][OH:16])[CH2:12][CH2:13]1)=[O:7] |f:1.2|

Inputs

Step One
Name
1-(2-furanylcarbonyl)-4-(2-(2-furanylcarbonyloxy)ethyl)piperazine
Quantity
3.7 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)CCOC(=O)C=1OC=CC1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the methanol under reduced pressure
WASH
Type
WASH
Details
washed once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent
ADDITION
Type
ADDITION
Details
a 10:1 mixture of chloroform and methanol)
CUSTOM
Type
CUSTOM
Details
to give 2.3 g of an oily substance (yield: 82%)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
O1C(=CC=C1)C(=O)N1CCN(CC1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.